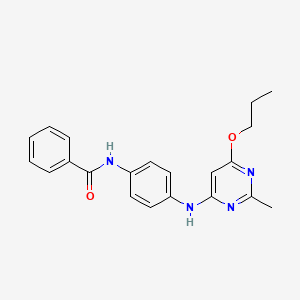

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide

Description

N-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide (hereafter referred to as the target compound) is a pyrimidine-based benzamide derivative. Its structure features a central pyrimidine ring substituted with a methyl group at position 2, a propoxy group at position 6, and an anilino-phenylbenzamide moiety.

Properties

IUPAC Name |

N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-3-13-27-20-14-19(22-15(2)23-20)24-17-9-11-18(12-10-17)25-21(26)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,25,26)(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMWABUZWUCXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is a compound of significant interest in pharmacological research, particularly for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C19H22N4O

- Molecular Weight : 318.41 g/mol

This compound features a pyrimidine ring, which is known for its role in various biological processes, including nucleic acid metabolism and enzyme regulation.

This compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. The inhibition of certain kinases has been observed, which are crucial for cell cycle regulation and apoptosis.

- Anticonvulsant Effects : Similar compounds have shown efficacy in reducing seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways.

- Anti-inflammatory Properties : Compounds with structural similarities have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators.

Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 20.0 |

Study 2: Anticonvulsant Activity

Research conducted on the anticonvulsant properties of this compound showed promising results in animal models. The compound was tested using the maximal electroshock seizure (MES) test, where it displayed protective effects comparable to established anticonvulsants.

| Treatment | Seizure Protection (%) |

|---|---|

| Control | 0 |

| N-(4-((2-methyl... | 75 |

| Phenobarbital | 85 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential. Studies indicate that the compound has moderate bioavailability with a half-life conducive to once-daily dosing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Pyrimidine Benzamides

Several analogs with modified alkoxy groups on the pyrimidine ring have been synthesized and studied ():

Impact of Alkoxy Chain Length :

Pyrimidine-Benzamide Derivatives with Heterocyclic Extensions

SGI-1027 ()

Structure: N-(4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide. Key Differences:

- Incorporates a quinolin-4-ylamino group instead of a propoxy-substituted pyrimidine.

- Biological Relevance: SGI-1027 is a known DNA methyltransferase inhibitor, suggesting that quinoline moieties enhance epigenetic activity compared to alkoxy-pyrimidine derivatives .

N-[4-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl]-4-(quinoline-4-carboxamide)benzamide ()

Structure: Features a quinoline-4-carboxamide substituent. Molecular Weight: 489.536 g/mol (vs. ~430–450 g/mol estimated for the target compound). Implications: The quinoline extension increases molecular weight and may improve DNA intercalation properties but could reduce metabolic stability .

Structural Conformation and Hydrogen Bonding ()

A structurally related compound, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, provides insights into pyrimidine-benzamide conformations:

- Dihedral Angles : The pyrimidine ring forms dihedral angles of 12.8°, 12.0°, and 86.1° with adjacent phenyl groups, indicating moderate planarity disruption .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the conformation, while weak C–H⋯O and C–H⋯π interactions govern crystal packing .

Comparison with Target Compound :

Diphenylpyrimidine-Benzamide Hybrids ()

Examples: Compounds 4a–4f (4,6-diphenyl-2-aminopyrimidine derivatives). Key Differences:

- Diphenylpyrimidine Core: Enhances π-π stacking interactions compared to mono-substituted pyrimidines.

- Biological Activity : Such derivatives exhibit antimicrobial properties, highlighting the role of aromatic substituents in targeting microbial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.